b-Endorphin (equine)

Description

Historical Perspectives on Opioid Peptides in Equids

The scientific journey into understanding endogenous opioids began with the long-held assumption that the body must produce its own substances similar to opium alkaloids, which have been used for centuries as anesthetics. agriculturejournals.cz This hypothesis was confirmed in 1975 when Kosterlitz and Hughes identified the first endogenous ligands for opioid receptors. agriculturejournals.czagriculturejournals.cz This discovery paved the way for investigations into these substances, now known as endogenous opioids, which include endorphins, enkephalins, and dynorphins. agriculturejournals.czavma.org

While the initial discoveries were not specific to equids, they laid the groundwork for future research in veterinary science. However, for many years, the specific role of endogenous opioid peptides in horses remained largely unexplored. agriculturejournals.czagriculturejournals.cz Seminal work in the early 1990s began to shed light on this area. A notable preliminary study in 1993 by McCarthy, Jeffcott, and Clarke explored the use of plasma β-endorphin as an indicator of stress and pain in horses, marking a significant step in equine-specific opioid research. agriculturejournals.czagriculturejournals.cz Even by the year 2000, studies on the relationship between exercise and circulating endorphins in horses were considered limited in number and scope compared to human research. avma.org Opioid antagonists like naloxone (B1662785) were used in studies to inhibit stereotypies in horses, providing further evidence for the involvement of endogenous opioid systems in equine behavior. wur.nl

Significance of Endogenous Opioid Systems in Equine Homeostasis

The endogenous opioid system is a critical neuromodulatory system that plays a fundamental role in maintaining homeostasis, the body's stable internal environment. mdpi.com In horses, this system is integral to regulating a wide array of physiological and behavioral processes. agriculturejournals.cz When the horse encounters a stressor, the autonomic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis are activated to maintain homeostasis. nih.gov This activation triggers the secretion of several substances, including β-endorphin. nih.gov

The system's primary components are the endogenous opioid peptides (like β-endorphin) and their specific receptors: mu (μ), kappa (κ), and delta (δ). agriculturejournals.czfrontiersin.org The interaction between these peptides and receptors influences numerous functions. Key roles of the equine endogenous opioid system include:

Stress Reduction: The system helps to modulate the body's response to both physical and psychological stress. avma.orgmdpi.com

Pain Modulation: It is fundamental in pain relief and the regulation of the pain threshold. agriculturejournals.czagriculturejournals.cz

Regulation of Bodily Functions: The system is involved in controlling food intake, as well as sexual and social activities. agriculturejournals.czagriculturejournals.cz

Immune Response: There is a recognized correlation between endogenous opioids and the immune system, suggesting a role in immunomodulation. agriculturejournals.cz

Behavioral Regulation: The system can influence behavior, with alterations in opioid activity linked to changes in stress responses and the development of stereotypies. wur.nl

The release of β-endorphin is synchronized with the initial phase of the stress reaction, and it is thought to help alleviate some of the negative effects of cortisol, another stress hormone. researchgate.netproduccioncientificaluz.orgresearchgate.net

Overview of β-Endorphin's Central Role in Equine Physiological Systems

β-Endorphin, a neuropeptide hormone derived from its precursor molecule proopiomelanocortin (POMC), is a cornerstone of the equine endogenous opioid system. agriculturejournals.cznih.gov It is secreted by the pituitary gland and neurons within the central and peripheral nervous systems, where it acts to reduce stress and modulate pain perception. mdpi.com Its release is a clear indicator of the body's response to various physiological and psychological challenges.

The central role of β-endorphin is evident in several key areas of equine physiology:

Pain and Stress Response: β-Endorphin is widely recognized as a biomarker for stress and pain in horses. mdpi.com Its release is particularly pronounced during stressful events and in response to pain. researchgate.netproduccioncientificaluz.org For instance, studies have shown that plasma β-endorphin concentrations can be a useful tool for monitoring both visceral and orthopedic pain. agriculturejournals.cz In cases of severe abdominal pain (colic), elevated β-endorphin levels have been recorded, and these levels may hold prognostic value. agriculturejournals.cz

Exercise Physiology: Physical exertion is a significant physiological stressor that triggers the release of β-endorphin. Its concentration in the blood increases with the intensity and duration of exercise. avma.orgnih.govnih.gov This release is believed to modulate the perception of pain associated with lactic acid accumulation and to influence the onset of fatigue. researchgate.netnih.gov

Pathophysiology: Altered β-endorphin levels are associated with certain diseases. In horses with Equine Cushing's Disease (Pituitary Pars Intermedia Dysfunction), which involves a tumor of the pituitary's intermediate lobe, plasma and cerebrospinal fluid levels of β-endorphin are dramatically elevated—sometimes 60 to 120 times higher than in healthy horses. agriculturejournals.cznih.gov

Immune System Interaction: Although research in horses is limited, evidence suggests that β-endorphin interacts with the immune system. agriculturejournals.cz It may exert anti-inflammatory effects by suppressing the secretion of certain cytokines. agriculturejournals.cz

Reproduction: The role of β-endorphin in the equine reproductive system has also been investigated, though reports in this specific area remain scarce. agriculturejournals.cz

The following table summarizes research findings on plasma β-endorphin concentrations in horses under different conditions.

| Condition | Observation | Research Context | Citation |

| Healthy (Resting) | Baseline value measured at 5.71 pmol/l in one study. | Comparison against horses with colic. | agriculturejournals.cz |

| Colic (Mild) | Mean concentration of 11.43 pmol/l. | Assessing prognostic significance of β-endorphin. | agriculturejournals.cz |

| Colic (Moderate) | Mean concentration of 14.0 pmol/l. | Assessing prognostic significance of β-endorphin. | agriculturejournals.cz |

| Colic (Acute) | Mean concentration of 32.29 pmol/l. | Assessing prognostic significance of β-endorphin. | agriculturejournals.cz |

| Colic (Survived) | Mean concentration of 12.29 pmol/l. | Assessing prognostic significance of β-endorphin. | agriculturejournals.cz |

| Colic (Deceased/Euthanized) | Mean concentration of 34.57 pmol/l. | Assessing prognostic significance of β-endorphin. | agriculturejournals.cz |

| Transport Stress (100 km) | Concentration was raised compared to the basic level. | Study on the impact of transport stress on stallions. | agriculturejournals.cz |

| Show Jumping Competition | Statistically significant increase in plasma concentrations post-exercise. | Comparison of β-endorphin levels during training vs. competition. | nih.gov |

| Equine Cushing's Disease | Plasma and cerebrospinal fluid levels were 60- and 120-fold higher than controls. | Investigation into the pathophysiology of the disease. | nih.gov |

Properties

IUPAC Name |

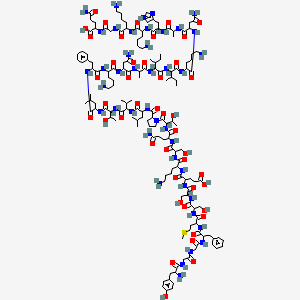

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240)/t82-,83-,84-,85-,86+,87+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZZJSNGTXUROZ-KZEHRRGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H248N42O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biosynthesis of Equine Pro Opiomelanocortin Pomc and β Endorphin

Gene Expression and Transcriptional Regulation of Equine POMC

The expression of the pro-opiomelanocortin (POMC) gene in horses is most prominently regulated in the pars intermedia of the pituitary gland. qut.edu.au In healthy equines, the transcription of the POMC gene and the proliferation of the melanotroph cells in the pars intermedia are under tonic inhibitory control by dopamine (B1211576). dvm360.comqut.edu.au Dopamine is released from nerve terminals originating in the periventricular nucleus of the hypothalamus and acts upon D2 dopamine receptors on the melanotrophs to suppress POMC production. dvm360.com

A loss of this dopaminergic inhibition, often associated with age-related neurodegeneration, leads to melanotroph cell hyperplasia and the characteristic overexpression of the POMC gene. qut.edu.au This condition, known as Pituitary Pars Intermedia Dysfunction (PPID), is a common endocrine disorder in older horses and is fundamentally linked to the dysregulation of POMC gene expression. qut.edu.au While the primary regulation in the pars intermedia is inhibitory via dopamine, the corticotrophs of the pars distalis are stimulated by corticotropin-releasing factor (CRH) from the hypothalamus. researchgate.netcornell.edu

Cellular and Subcellular Localization of Equine β-Endorphin Synthesis

The synthesis of POMC and its subsequent processing into β-endorphin are localized to specific cell types within the equine pituitary gland. nih.govdvm360.com

Cellular Localization: The primary cells responsible for POMC synthesis are the melanotrophs of the pars intermedia and the corticotrophs of the pars distalis. dvm360.com As noted, the extent of processing into β-endorphin is far greater in the melanotrophs due to the presence of PC2. dvm360.comresearchgate.net

Subcellular Localization: Following synthesis from mRNA in the cytoplasm, the POMC precursor protein enters the classical secretory pathway. Processing occurs within the Golgi network and secretory granules, where the prohormone convertase enzymes cleave the precursor into its final peptide products. oup.com These peptides, including β-endorphin, are stored in these secretory granules before their release from the cell. oup.comarigobio.com

Receptor Pharmacology and Signal Transduction of Equine β Endorphin

Characterization of Opioid Receptor Subtypes in Equids

The equine central nervous system and peripheral tissues express three main subtypes of opioid receptors: mu (µ), delta (δ), and kappa (κ). agriculturejournals.czfrontiersin.org The distribution and density of these receptors vary across different brain regions, influencing the physiological response to endogenous opioids like β-endorphin. nih.gov

Equine β-endorphin demonstrates a high binding affinity for the mu-opioid receptor (MOR). medchemexpress.comagriculturejournals.czmedchemexpress.com This receptor is considered the primary site of action for β-endorphin, mediating many of its analgesic and physiological effects. bioscientifica.com Radioligand binding studies have characterized the distribution of MORs in the equine brain, revealing a particularly high density in the cerebral cortex compared to other species like rats and guinea pigs. nih.gov

In the horse cerebral cortex, MORs constitute approximately 71% of the total opioid receptor population. nih.gov This high concentration may account for the notable sensitivity of horses to the effects of µ-opioid agonists. nih.gov In contrast, the cerebellum shows a lower relative density of MORs, at about 37%. nih.gov Research has also identified MORs on equine lymphocytes and spermatozoa, suggesting a role for β-endorphin in modulating immune function and reproductive processes. bioscientifica.comlsu.edu Studies on horses with stereotypies (crib-biting) have shown significantly higher densities of mu receptors in the ventral tegmental area (VTA), nucleus accumbens, and caudate nucleus compared to control horses, indicating altered opioid physiology in these regions. cambridge.org

Table 1: Relative Densities of Opioid Receptor Subtypes in the Equine Brain

| Brain Region | Mu-Opioid Receptor (MOR) % | Kappa-Opioid Receptor (KOR) % | Delta-Opioid Receptor (DOR) % |

|---|---|---|---|

| Cerebral Cortex | 71% nih.gov | 14% nih.gov | 15% nih.gov |

| Cerebellum | 37% nih.gov | 59% nih.gov | 4% nih.gov |

In contrast to its high affinity for MOR and DOR, equine β-endorphin has a low affinity for the kappa-opioid receptor (KOR). The primary endogenous ligands for KOR are dynorphins. nih.govelifesciences.orgglpbio.com While KOR density is relatively low in the equine cerebral cortex (14%), it is the predominant opioid receptor subtype in the cerebellum, accounting for 59% of the binding sites. nih.gov The functional significance of this KOR distribution is highlighted by the use of KOR agonists, like butorphanol, in equine medicine for analgesia. frontiersin.orgnih.gov The distinct signaling pathways and physiological roles of dynorphins acting on KORs underscore a separation of function within the endogenous opioid system, with β-endorphin effects being primarily mediated through MOR and DOR. nih.govelifesciences.org

Molecular Mechanisms of Receptor Activation

The binding of equine β-endorphin to MOR and DOR initiates a cascade of intracellular events characteristic of G-protein coupled receptor signaling. nih.govmdpi.com These mechanisms translate the receptor binding event into a cellular response, such as altered neuronal excitability or modulation of neurotransmitter release.

Opioid receptors, including those in equids, are classic G-protein coupled receptors that span the cell membrane seven times. diva-portal.org When β-endorphin binds to a MOR or DOR, it induces a conformational change in the receptor, allowing it to couple with and activate intracellular G-proteins (specifically of the Gi/Go class). nih.gov This activation leads to the dissociation of the G-protein into its α and βγ subunits, which then interact with various downstream effector proteins. diva-portal.org A primary consequence of this pathway is the inhibition of the enzyme adenylyl cyclase, which results in decreased production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels alters the activity of protein kinases, such as protein kinase A (PKA), thereby affecting cellular function. diva-portal.org Furthermore, β-endorphin can inhibit the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which can lead to an accumulation of dopamine (B1211576) and contribute to its effects on behavior and reward pathways. mdpi.com

Table 2: Equine β-Endorphin Signal Transduction Summary

| Event | Mechanism | Cellular Outcome |

|---|---|---|

| Receptor Binding | β-Endorphin binds to MOR and DOR. medchemexpress.com | Receptor conformational change. |

| G-Protein Activation | Coupling with Gi/Go proteins. nih.gov | Inhibition of adenylyl cyclase. nih.gov |

| Second Messenger Modulation | Decreased intracellular cAMP levels. nih.gov | Altered protein kinase activity. |

| Ion Channel Modulation | Inhibition of voltage-gated Ca2+ channels; activation of K+ channels. nih.govbioscientifica.com | Reduced neuronal excitability and neurotransmitter release. |

A critical component of β-endorphin's mechanism of action is the modulation of ion channel activity. scispace.com The activated G-protein subunits directly interact with ion channels in the neuronal membrane. The βγ subunit, in particular, is known to open G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K+), hyperpolarizing the neuron and making it less likely to fire an action potential.

Simultaneously, G-protein activation inhibits voltage-gated calcium channels (VGCCs). nih.gov This reduction in calcium (Ca2+) influx into the presynaptic terminal is a key mechanism for inhibiting the release of neurotransmitters. bioscientifica.com Studies in equine models, specifically on spermatozoa, have confirmed that β-endorphin can modify intracellular calcium concentrations, demonstrating the conservation of this fundamental signaling mechanism. bioscientifica.com By both increasing K+ efflux and decreasing Ca2+ influx, β-endorphin effectively reduces neuronal excitability and synaptic transmission, which is the molecular basis for its potent analgesic effects.

Receptor Desensitization and Regulation

Opioid receptors, including those that bind equine β-endorphin, are G-protein coupled receptors (GPCRs) that undergo regulatory processes to prevent overstimulation. This regulation primarily occurs through desensitization, a process that diminishes the receptor's response to a continuous or repeated application of an agonist. Like other GPCR systems, equine opioid receptors exhibit both homologous desensitization, where only the activated receptor is attenuated, and heterologous desensitization, where activation of one receptor type leads to the desensitization of other, non-activated receptors sharing the same signaling pathways. bioscientifica.comfrontiersin.org

The principal mechanisms governing opioid receptor desensitization include:

Phosphorylation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase C (PKC) phosphorylate specific amino acid residues on the intracellular domains of the receptor. frontiersin.org

Uncoupling from G-proteins: Phosphorylation of the receptor promotes the binding of β-arrestin proteins. nih.gov This sterically hinders the receptor's interaction with its associated G-protein, effectively uncoupling it from downstream intracellular signaling cascades. frontiersin.org

Internalization: Following β-arrestin binding, the receptor-agonist complex is targeted for endocytosis, removing it from the cell surface and further reducing the cell's responsiveness to the opioid signal. nih.govnih.gov The internalized receptor can then be either dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation. nih.govnih.gov

Excessive stimulation of opioid receptors by endogenous ligands like β-endorphin or exogenous agonists induces these desensitization processes, leading to a loss of the neuromodulative activity of the opioid system. bioscientifica.com Furthermore, research in horses has identified single nucleotide polymorphisms (SNPs) in the OPRM1 gene, which encodes the µ-opioid receptor. avma.org Such genetic variations can affect receptor expression and signaling efficiency, representing another layer of regulation that may contribute to the individual variability observed in responses to opioids. avma.org In some cases, chronic pathological pain can lead to a downregulation of opioid receptors, a phenomenon sometimes termed 'opioid resistance'. auburn.edu

Expression and Localization of Opioid Receptors in Equine Tissues

Opioid receptors, the targets for endogenous β-endorphin, are not confined to a single system but are distributed throughout various tissues in the equine body, indicating their involvement in a wide array of physiological functions. cabidigitallibrary.orged.ac.uk

Central Nervous System Distribution

Opioid receptors are widely distributed throughout the equine central nervous system (CNS), primarily in the brain and spinal cord. cabidigitallibrary.orgavma.org This distribution is fundamental to the central analgesic and neuromodulatory effects of β-endorphin. Studies comparing the brains of horses and dogs have revealed species-specific differences in receptor density. For instance, horses exhibit higher binding of µ-opioid receptors in the frontal cortex, left somatosensory cortex, colliculus (mid-brain), and the granule cell layer of the cerebellum compared to dogs. Conversely, κ-opioid receptor binding is higher in the equine cerebellum than in the canine cerebellum. cabidigitallibrary.org The equine thalamus has also been identified as a region containing µ-opioid receptors. avma.orgnih.gov

Table 1: Comparative Opioid Receptor Binding in Equine vs. Canine CNS

| Brain Region | Receptor Type | Relative Binding Density (Horse vs. Dog) |

|---|---|---|

| Frontal Cortex | µ-opioid | Higher in Horse |

| Somatosensory Cortex | µ-opioid | Higher in Horse |

| Colliculus (Mid-brain) | µ-opioid | Higher in Horse |

| Cerebellum (Granule Cell Layer) | µ-opioid | Higher in Horse |

| Cerebellum | κ-opioid | Higher in Horse |

Data sourced from Phellyer et al. (2003).

Peripheral Nervous System Localization

Beyond the CNS, opioid receptors are expressed on the terminals of peripheral nerves. ed.ac.ukavma.org This peripheral localization allows endogenous opioids to modulate pain directly at the site of injury or inflammation. The autonomic nervous system, particularly the enteric nervous system within the gastrointestinal tract, also shows significant opioid receptor expression. mdpi.com Activation of these receptors is known to decrease gastrointestinal motility. cabidigitallibrary.org

Immune Cell Receptor Expression

Endogenous opioids, including β-endorphin, function as immunomodulators in the horse. agriculturejournals.cz This function implies the presence of opioid receptors on immune cells. While direct studies on equine immune cells are limited, research in other species has confirmed the expression of µ (MOP), δ (DOP), and κ (KOP) opioid receptors at both the mRNA and protein levels in various immune cells, such as lymphocytes, granulocytes, monocytes, and macrophages. agriculturejournals.cznih.govfrontiersin.orgmdpi.com In rats, inflammation can lead to an infiltration of leukocytes that contain β-endorphin, suggesting a localized, targeted role in the immune response. agriculturejournals.cz This evidence from other species, combined with the observed immunomodulatory effects in horses, strongly supports the expression of opioid receptors on equine immune cells. agriculturejournals.cznih.gov

Reproductive Tissue Receptor Expression (e.g., Spermatozoa)

Opioid receptors are significantly expressed in equine reproductive tissues, particularly on spermatozoa. bioscientifica.comnih.gov Research has provided the first evidence for the expression of both µ-opioid receptors and δ-opioid receptors on stallion sperm. bioscientifica.comnih.govnih.gov Immunoblotting analysis for both receptor types revealed two protein bands with molecular masses of approximately 50 and 65 kDa. bioscientifica.comnih.govbioscientifica.comnih.gov However, their localization on the spermatozoon differs, suggesting distinct functional roles. bioscientifica.comnih.gov The µ-opioid receptor is found on the acrosomal region of the sperm head and on the tail. bioscientifica.combioscientifica.com In contrast, the δ-opioid receptor is localized exclusively to the midpiece of the tail. nih.govresearchgate.net In addition to spermatozoa, the µ-opioid receptor has also been identified in the mare's oviduct, further highlighting the role of the endogenous opioid system in equine reproduction. um.es

Table 2: Opioid Receptor Expression on Equine Spermatozoa

| Receptor Type | Subcellular Localization | Method of Detection | Identified Molecular Mass |

|---|---|---|---|

| µ-opioid Receptor (MOR) | Acrosomal region of the head and the tail | Immunofluorescence, Immunoblotting, RT-PCR | 50 kDa and 65 kDa |

Data sourced from Albrizio et al. (2005, 2010). bioscientifica.combioscientifica.comnih.govdiva-portal.orgpublish.csiro.auresearchgate.net

Synovial Tissue Receptor Expression

Opioid receptors are present in the synovial membranes of equine joints. ed.ac.ukavma.orgnih.gov Immunohistochemical staining has localized these receptors, specifically µ-opioid receptors, to the proliferative lining layer of the synovium and in regions surrounding vascular structures. avma.orgnih.gov A key finding is that the expression of these receptors is upregulated in response to inflammation. lsu.edunih.govresearchgate.net Studies on equine articular cartilage from osteoarthritic joints have shown strong immunostaining for the µ-opioid receptor (MOR) and weaker, but present, staining for the κ-opioid receptor (KOR). nih.govnih.govresearchgate.net In contrast, the δ-opioid receptor (DOR) was not detected in either healthy or osteoarthritic chondrocytes. nih.govnih.gov This upregulation in inflamed states suggests that endogenous β-endorphin plays a role in the local modulation of joint pain and inflammation. lsu.edunih.gov

Table 3: Opioid Receptor Expression in Equine Articular Cartilage

| Cartilage Condition | µ-opioid Receptor (MOR) | κ-opioid Receptor (KOR) | δ-opioid Receptor (DOR) |

|---|---|---|---|

| Healthy | Present | Not Detected | Not Detected |

Data sourced from Lindberg et al. (2019). nih.govnih.govresearchgate.netresearchgate.net

Physiological and Pathophysiological Roles of Equine β Endorphin

Neuroendocrine Regulation

β-endorphin is an endogenous opioid peptide that plays a significant role in the horse's neuroendocrine system. agriculturejournals.cz It is derived from the precursor molecule proopiomelanocortin (POMC), the same precursor that produces adrenocorticotropic hormone (ACTH). agriculturejournals.czveterinaryworld.orgnih.gov As a result, β-endorphin is intricately linked with the body's response to stress, primarily through its interactions with the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.govnih.gov The release of β-endorphin is particularly evident during stress reactions and is considered a key component in the cascade of hormones that maintain homeostasis. nih.govresearchgate.net

The HPA axis is a primary system for managing stress, and its activation leads to the secretion of β-endorphin, ACTH, and cortisol. nih.govresearchgate.net Evidence suggests that β-endorphin is released during the initial stages of a stressful event, where it may serve to modulate the subsequent hormonal cascade. researchgate.netresearchgate.net This interaction is crucial for helping the animal cope with stressors. researchgate.net In various stress models, including transport and exercise, positive correlations among β-endorphin, ACTH, and cortisol have been observed, highlighting their coordinated response. nih.govresearchgate.net

The stress response cascade begins in the hypothalamus with the production of corticotropin-releasing hormone (CRH). nih.govresearchgate.netresearchgate.net CRH stimulates the anterior pituitary to produce POMC, which is then cleaved into β-endorphin and ACTH. nih.govresearchgate.netresearchgate.net Research indicates that equine β-endorphin plays a regulatory role in this process. It is understood to inhibit the secretion of CRH via a negative feedback mechanism. researchgate.netfrontiersin.org This suggests that β-endorphin is not just a product of the stress response but also an active modulator of it, helping to control the intensity of the stress cascade from its origin. researchgate.netfrontiersin.org

As β-endorphin and ACTH are derived from the same POMC precursor, they are often stored and released together from the pituitary gland. agriculturejournals.cznih.govnih.gov This co-release is a hallmark of the equine stress response. nih.gov For instance, studies on horses subjected to the stress of road transport showed simultaneous increases in plasma β-endorphin and ACTH concentrations. agriculturejournals.cznih.gov This suggests that β-endorphin modulates the activity of the HPA axis, thereby regulating ACTH secretion. agriculturejournals.czresearchgate.net However, the relationship is complex; under certain conditions, such as exercises with high emotional content or submaximal treadmill work, β-endorphin levels have been shown to increase while ACTH levels remain unchanged, indicating a differential regulation mechanism. veterinaryworld.orgnih.gov In pathophysiological states like Pituitary Pars Intermedia Dysfunction (PPID), or Equine Cushing's disease, a tumor in the pituitary gland leads to the uncontrolled secretion of high levels of both β-endorphin and ACTH. steinbeckpeninsulaequine.comnih.gov

The release of ACTH stimulates the adrenal glands to secrete glucocorticoids, most notably cortisol, which is a primary stress hormone in horses. nih.govnih.govproduccioncientificaluz.org Typically, plasma concentrations of β-endorphin and cortisol change in phase with one another, particularly in response to physical stressors like exercise and transport. veterinaryworld.orgnih.govresearchgate.net This parallel response underscores their integrated function within the HPA axis.

It is suggested that the release of β-endorphin is synchronized with the initial phase of the stress reaction and may serve to counteract some of the negative physiological effects of prolonged high cortisol levels. agriculturejournals.czresearchgate.netresearchgate.net However, this relationship can be uncoupled. During stressful events with a significant emotional component, a lack of correlation between the changes in β-endorphin and cortisol concentrations has been reported. veterinaryworld.orgnih.gov In conditions like PPID, the overproduction of POMC-derived peptides, including β-endorphin, leads to persistently elevated cortisol secretion. amazonaws.com

Table 1: Hormonal Responses to Various Stressors in Equines This table summarizes findings from multiple studies on the correlated changes in β-Endorphin, ACTH, and Cortisol levels in response to different types of stress.

| Stressor | β-Endorphin Response | ACTH Response | Cortisol Response | Source(s) |

| Short Road Transport (100 km) | Significant increase | Significant increase | Significant increase | agriculturejournals.cznih.gov |

| Incremental Exercise | Positive correlation with speed and intensity | Dependent on intensity | Correlated with duration | veterinaryworld.orgnih.gov |

| Competitive Jumping | Increased concentrations 30 min post-exercise | Influenced by competition experience | Increased concentrations 30 min post-exercise; influenced by fence height | researchgate.netresearchgate.net |

| Confinement in a Vehicle | Significant increase | Significant increase | Not specified | nih.gov |

Influence on other Hypothalamic-Pituitary Axes

Beyond the HPA axis, equine β-endorphin also interacts with other neuroendocrine pathways. Research has proposed a model of functional interactions between the HPA axis and the Hypothalamic-Pituitary-Thyroid (HPT) axis during exercise-induced stress. veterinaryworld.orgresearchgate.net This suggests β-endorphin's role extends to modulating metabolic and energy responses governed by thyroid hormones. veterinaryworld.orgresearchgate.net Additionally, endogenous opioids, including β-endorphin, are known to regulate the reproductive system, which involves the hypothalamic-pituitary-gonadal axis. agriculturejournals.czagriculturejournals.cz The pituitary gland releases hormones that control reproduction and growth, such as Follicle Stimulating Hormone and Luteinizing Hormone, from the same lobes that secrete β-endorphin, indicating a potential for functional interaction. thelaminitissite.org

Pain Modulation and Nociception

One of the most well-documented roles of β-endorphin in horses is its function as a potent endogenous analgesic. agriculturejournals.czauburn.edu As an opioid peptide, it binds to opioid receptors in the nervous system to modulate the perception of pain (nociception). agriculturejournals.czcabidigitallibrary.org The release of β-endorphin is a natural response to both pain and stress, and measuring its plasma concentration is considered beneficial in monitoring visceral and orthopedic pain in horses. agriculturejournals.czmdpi.com

Research has demonstrated a direct link between β-endorphin levels and pain thresholds. A study on diurnal variations found that both pain thresholds and plasma β-endorphin concentrations were highest in the morning, suggesting that endogenous opioids modulate nociceptive sensitivity throughout the day. nih.gov This analgesic effect is also implicated in certain clinical scenarios. For example, in horses with PPID, the chronically elevated levels of β-endorphin can increase their tolerance to pain. nih.gov This may mask the clinical signs of painful conditions like laminitis, leading to a misjudgment of the disease's severity. nih.govthelaminitissite.org Furthermore, therapeutic techniques such as acupuncture and electroacupuncture are thought to produce analgesia by stimulating the release of β-endorphin into the cerebrospinal fluid. avma.org

Table 2: Research Findings on Equine β-Endorphin and Pain Modulation This table presents key findings from studies investigating the analgesic properties of β-endorphin in horses.

| Study Focus | Key Finding | Implication | Source(s) |

| Diurnal Variation | Pain thresholds and β-endorphin levels peaked concurrently at 0900 hours. | Endogenous opioids modulate pain sensitivity with a daily rhythm. | nih.gov |

| Pituitary Pars Intermedia Dysfunction (PPID) | Horses with PPID have elevated β-endorphin, which provides analgesia and increases pain tolerance. | The severity of pain from conditions like laminitis may be masked in PPID horses. | nih.govthelaminitissite.org |

| Acupuncture/Electroacupuncture | Electroacupuncture significantly increased β-endorphin concentrations in cerebrospinal fluid. | The analgesic effects of these therapies are mediated by central release of β-endorphin. | avma.org |

| Pain-Induced Motility Changes | Pain can inhibit gastrointestinal motility via the release of endogenous opioids. | Effective pain management is crucial for preventing complications like post-anesthetic colic. | nih.gov |

Endogenous Analgesia Mechanisms

β-endorphin is a potent endogenous opioid peptide with significant analgesic properties, acting as a natural pain reliever within the horse's body. wikipedia.org It is released from the pituitary gland in response to stimuli such as pain and stress. wikipedia.orgnih.gov The primary mechanism of action for β-endorphin involves binding to opioid receptors, particularly the mu (μ) and delta (δ) opioid receptors, located in both the central and peripheral nervous systems. nih.govmedchemexpress.com This binding inhibits the transmission of pain signals. wikipedia.org

In the peripheral nervous system (PNS), β-endorphin acts on the μ-receptors of peripheral nerves, which in turn blocks the release of substance P, a key neurotransmitter involved in pain perception. wikipedia.org Within the central nervous system (CNS), the analgesic effect is achieved through a similar receptor binding action, but it inhibits a different neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.org By modulating these signaling pathways, β-endorphin effectively dampens the perception of pain. The analgesic effects of β-endorphin are recognized as being more potent than morphine. wikipedia.org

Research has demonstrated that techniques like acupuncture and electroacupuncture can produce analgesia by stimulating the release of endogenous opioids, including β-endorphin. avma.orgekb.eg Studies have shown that the analgesic effects of these treatments can be reversed by the opioid antagonist naloxone (B1662785), confirming the role of the endogenous opioid system. wikipedia.org

Responses to Acute Painful Conditions (e.g., Colic)

In horses experiencing acute painful conditions such as colic, there is a notable elevation in plasma β-endorphin concentrations. researchgate.netfrontiersin.orgnih.gov This response is part of the body's natural defense mechanism to mitigate severe pain and stress. agriculturejournals.cz The release of β-endorphin during colic is considered an early-stage stress reaction. researchgate.netresearchgate.net

Studies have investigated the correlation between plasma β-endorphin levels and the severity and prognosis of colic. Elevated levels of this opioid are often observed in horses with severe abdominal pain and endotoxemia. medchemexpress.comagriculturejournals.cz This suggests that plasma β-endorphin can serve as a useful indicator for monitoring visceral pain in horses. agriculturejournals.cz The release during endotoxemia associated with colic is thought to be mediated, at least in part, by the serotonergic system. agriculturejournals.cz

Table 1: Research Findings on Equine β-Endorphin in Acute Pain (Colic)

| Study Focus | Key Findings | Reference |

|---|---|---|

| Prognostic Indicator | Plasma β-endorphin levels are elevated in horses with colic, particularly those with endotoxemia, and may serve as a prognostic indicator. | medchemexpress.comagriculturejournals.cz |

| Stress Response | The release of β-endorphin is an early-stage stress response in horses with acute painful conditions like colic. | researchgate.netfrontiersin.org |

Responses to Chronic Pain States (e.g., Lameness)

The response of β-endorphin to chronic pain states like lameness is less straightforward than its response to acute pain. Some research indicates that horses with chronic, painful lameness may have plasma β-endorphin concentrations similar to those of healthy horses. researchgate.netproduccioncientificaluz.org This suggests that the endogenous opioid system may adapt or become dysregulated over time in the face of persistent pain.

However, other studies using experimental models of lameness have shown that treatments like electroacupuncture can significantly increase plasma β-endorphin concentrations while simultaneously reducing lameness scores. scholasticahq.com This indicates that even in a chronic pain context, the β-endorphin system can be stimulated to produce analgesia. One study on experimentally induced lameness found that electroacupuncture treatment led to a significant increase in plasma β-endorphin levels, which correlated with a reduction in pain. scholasticahq.com In contrast, horses with naturally occurring laminitis, a form of chronic pain, have been the subject of studies to measure serum β-endorphin, among other markers, to assess the effectiveness of treatments like acupuncture. veterinaryworld.org It has been noted that horses with Pituitary Pars Intermedia Dysfunction (PPID), who are more susceptible to laminitis, may have elevated serum β-endorphin, which could potentially mask pain and increase pain tolerance. nih.gov

Table 2: Research Findings on Equine β-Endorphin in Chronic Pain (Lameness)

| Study Context | β-Endorphin Response | Key Implication | Reference |

|---|---|---|---|

| Naturally Occurring Chronic Lameness | Plasma concentrations may be similar to normal horses. | Potential adaptation or dysregulation of the opioid system over time. | researchgate.netproduccioncientificaluz.org |

| Experimentally Induced Lameness | Electroacupuncture significantly increased plasma β-endorphin and reduced lameness. | The β-endorphin system can be stimulated to provide analgesia in chronic pain states. | scholasticahq.com |

| Laminitis in PPID Horses | Horses with PPID may have elevated β-endorphin levels. | Could provide analgesia and increase pain tolerance, potentially masking clinical signs. | nih.gov |

Involvement in Conditioned Pain Modulation

Conditioned pain modulation (CPM) is a phenomenon where pain in one part of the body is inhibited by a conditioning stimulus applied to another part. In horses, practices like the application of a lip twitch or acupuncture are thought to induce analgesia through CPM, with β-endorphin playing a significant role. researchgate.netfrontiersin.orgnih.gov

The application of a lip twitch has been shown to cause a rapid increase in plasma β-endorphin concentrations. researchgate.net This release of endogenous opioids is believed to contribute to the sedative and analgesic effects observed when a twitch is used. researchgate.netfrontiersin.org The analgesic effect induced by twitching can be reversed by opioid antagonists, further supporting the involvement of the opioidergic system. frontiersin.org Similarly, acupuncture and electroacupuncture are well-documented to increase levels of β-endorphin in both plasma and cerebrospinal fluid (CSF), contributing to their analgesic effects. avma.orgekb.eg These findings suggest that the activation of the endogenous opioid system is a key mechanism through which these conditioning stimuli modulate pain. frontiersin.orgnih.gov

Central and Peripheral Mechanisms of Pain Perception

β-endorphin modulates pain perception through actions in both the central nervous system (CNS) and the peripheral nervous system (PNS). researchgate.netmdpi.com

Peripheral Mechanisms: In the periphery, tissue injury and inflammation lead to the release of a "sensitizing soup" of inflammatory mediators that lower the activation threshold of nociceptors (pain receptors). veteriankey.com β-endorphin released into the bloodstream can act on opioid receptors on these peripheral sensory nerve fibers to inhibit the release of pronociceptive substances like substance P, thereby reducing the transmission of pain signals to the spinal cord. wikipedia.orgnih.gov

Central Mechanisms: Within the CNS, which includes the brain and spinal cord, β-endorphin plays a crucial role in descending pain modulatory pathways. researchgate.net It is released in areas of the brain and spinal cord that process pain signals. unifi.it By binding to opioid receptors on neurons in the dorsal horn of the spinal cord, β-endorphin can inhibit the release of excitatory neurotransmitters and prevent pain signals from ascending to the brain. wikipedia.orgresearchgate.net Studies have shown that electroacupuncture can increase β-endorphin concentrations in the cerebrospinal fluid (CSF), demonstrating a direct analgesic action within the CNS. avma.org This central action is critical for producing widespread and potent analgesia. avma.orgveteriankey.com

Serotonergic System Mediation of β-Endorphin Release

There is a significant interaction between the serotonergic system and the endogenous opioid system in modulating pain and stress responses. researchgate.netmdpi.com Serotonin (B10506) (5-hydroxytryptamine or 5-HT) can influence the release of β-endorphin. nih.govmdpi.com The activation of the endogenous opioid system, leading to the release of β-endorphin, is mediated in part by the serotonergic system. researchgate.netmdpi.com

For instance, the release of β-endorphin in horses with colic-associated endotoxemia is thought to be partly mediated by serotonin. agriculturejournals.cz Furthermore, research on crib-biting horses, a stereotypic behavior, has suggested that there may be differences in both the endogenous opioid and serotonergic systems in these animals compared to controls. cabidigitallibrary.org One study investigating the effects of the pheromone androstenone in horses found that the treatment maintained stable plasma concentrations of both serotonin and β-endorphin, whereas control horses showed a decrease in serotonin and an increase in β-endorphin in response to the stress of repeated blood collection. researchgate.netmdpi.com This suggests a complex interplay where serotonin levels may influence the pain- and stress-induced release of β-endorphin. researchgate.netmdpi.com

Stress Physiology and Adaptive Responses

β-endorphin is a key component of the physiological response to stress in horses, working in concert with the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.net Stressful events, whether physical (e.g., pain, intense exercise) or emotional, trigger the release of corticotropin-releasing hormone (CRH) from the hypothalamus. researchgate.netfrontiersin.org CRH stimulates the pituitary gland to produce and release pro-opiomelanocortin (POMC), which is then cleaved to form both adrenocorticotropic hormone (ACTH) and β-endorphin. nih.govresearchgate.net

The simultaneous release of ACTH and β-endorphin means that plasma levels of β-endorphin are often used as an indicator of the stress response. agriculturejournals.czresearchgate.net This release is typically synchronized with the initial phase of the stress reaction. agriculturejournals.czresearchgate.net It is proposed that β-endorphin helps to modulate the activity of the HPA axis, potentially through a negative feedback mechanism that inhibits CRH secretion, thereby regulating the stress cascade. researchgate.netresearchgate.net By attenuating the stress response and providing analgesia, β-endorphin plays a crucial adaptive role, helping the horse to cope with stressors and mitigate the potentially damaging effects of prolonged stress and high cortisol levels. nih.govagriculturejournals.cz

Release Patterns During Acute Stressors

In equines, β-endorphin is released during the initial stages of acute stress. researchgate.netfrontiersin.org The activation of the hypothalamic-pituitary-adrenal (HPA) axis by a stressor prompts the secretion of circulating catecholamines, ACTH, cortisol, and β-endorphins. frontiersin.orgnih.gov This release is particularly evident during various stress reactions, including those induced by pain, fear, and intense physical exertion. frontiersin.orgproduccioncientificaluz.org For instance, significant elevations in plasma β-endorphin concentrations are observed in horses experiencing acute painful conditions, such as colic. researchgate.netagriculturejournals.cz The release of β-endorphin is synchronized with the first stage of the stress reaction. produccioncientificaluz.org This immediate response suggests its role as a primary mediator in the initial hormonal cascade intended to cope with the stressor. researchgate.net

Temporal Dynamics of β-Endorphin Secretion in Response to Stress

The secretion of β-endorphin exhibits specific temporal patterns following the onset of a stressor. Studies on transport stress show that plasma concentrations of β-endorphin-like material can increase significantly within 30 minutes of initiating transport. nih.govnih.gov These elevated levels can be maintained for approximately 45 minutes before starting to decline around the 60-minute mark. nih.govnih.govd-nb.info In a study involving stallions transported over 100 km, a significant increase in β-endorphin was noted immediately after the journey. nih.govd-nb.info However, after longer distances of 200 and 300 km, the levels decreased, which may suggest a lasting negative feedback effect. agriculturejournals.cznih.govd-nb.info

Similarly, following exercise, the return to baseline levels depends on the intensity of the work. After a fast gallop, which causes a substantial increase in β-endorphin, plasma levels may take up to an hour to return to pre-exercise concentrations. nih.gov In contrast, after less intense exercise like trotting, levels can return to baseline within 30 minutes. nih.gov The peak concentration and its timing can also be influenced by the age of the horse and its training status. veterinaryworld.org

Role in Active Coping Strategies Under Stressful Conditions

The pattern of β-endorphin release is thought to facilitate active coping strategies when a horse is faced with stressful situations. researchgate.netfrontiersin.orgresearchgate.net By modulating pain perception and potentially inducing a sense of calmness, β-endorphin can help the animal manage the immediate physiological and psychological impact of a stressor. produccioncientificaluz.orgmdpi.com This hormonal response is part of an integrated system that allows the horse to maintain functional and behavioral homeostasis. researchgate.net The release of β-endorphin during the early stages of a stressful event helps to initiate the hormonal cascade of the HPA axis, preparing the animal to respond effectively to the challenge. researchgate.netresearchgate.net

Responses to Environmental and Management Stressors (e.g., Transport)

Transportation is a significant environmental and management stressor for horses, consistently leading to an increase in β-endorphin levels. agriculturejournals.cz Studies have shown that even short-distance road transport can cause significant elevations in plasma β-endorphin. nih.gov Research on stallions transported for 100 km showed a marked increase in β-endorphin concentrations post-transport. nih.govd-nb.info Interestingly, the stress response can be affected by the horse's orientation during travel; horses facing forward have been recorded to have significantly higher β-endorphin concentrations than those facing backward. researchgate.net

The stress of transport appears to be related to both the confinement and the journey itself. Concomitant variations in β-endorphin and ACTH concentrations after a 100 km road transport suggest the effect of loading and confinement. researchgate.net However, very short trips (50 km) may not produce significant changes in β-endorphin levels in experienced horses. researchgate.net

| Stressor | Basal Level (pg/ml) | Post-Stressor Level (pg/ml) | Time to Peak | Source |

|---|---|---|---|---|

| Transport (100 km) | - | Significant Increase | Post-transport | nih.gov |

| Transport (General) | 138 ± 12 | 196 ± 24 | Within 30 min | nih.gov |

Effects of Social and Handling Stress

Social and handling-related factors can also act as stressors that trigger a β-endorphin response. The application of a lip twitch, a common handling restraint, has been shown to cause an immediate or early rise in β-endorphin levels, which is thought to contribute to its analgesic and sedative effects. frontiersin.orgnih.gov

Interestingly, the familiarity of a rider may not significantly alter the physiological stress response in terms of β-endorphin levels in horses that are regularly ridden by different people. researchgate.net In one study, there was no statistical difference in serum β-endorphin values between horses ridden by familiar versus unfamiliar riders. researchgate.net However, social interactions, in general, are believed to play a role in stress modulation. For instance, treatment with the pheromone androstenone was hypothesized to regulate β-endorphin secretion, potentially by facilitating positive social interactions and reducing the discomfort associated with handling procedures like blood collection. mdpi.com

Exercise Physiology

Physical exercise is a potent physiological stressor that elicits a significant β-endorphin response in horses. produccioncientificaluz.orgavma.org The magnitude of this response is closely linked to the intensity, duration, and type of exercise performed. nih.govveterinaryworld.orgnih.gov

Research indicates that plasma β-endorphin concentrations are positively correlated with both exercise speed and intensity. nih.govresearchgate.netnih.gov A critical threshold intensity, estimated to be around 60% of maximal oxygen consumption (VO2max), appears necessary to trigger a significant increase in plasma β-endorphin. nih.gov As the intensity of the exercise increases, so does the concentration of β-endorphin. For example, a fast gallop elicits a much greater (352%) increase in β-endorphin compared to a trot or slow gallop. nih.gov

The duration of exercise also influences β-endorphin release, although this effect is highly dependent on the specific type of exercise. nih.govveterinaryworld.orgveterinaryworld.org For low-intensity exercise, a longer duration may be required to stimulate a significant release of β-endorphin. nih.gov

This exercise-induced rise in β-endorphin is thought to play several roles, including modulating pain perception that may arise from lactic acid accumulation and regulating catecholamine secretion. nih.govproduccioncientificaluz.orgveterinaryworld.org It can also modulate the excitability of the central nervous system, affecting motor activity. nih.govproduccioncientificaluz.org Furthermore, training status can influence this response; training enhances the β-endorphin response to acute exercise. veterinaryworld.org Conversely, some studies have recorded decreased resting concentrations of ACTH and β-endorphin after a period of training. veterinaryworld.org

| Exercise Type | Basal Level (pg/ml) | Peak Level (pg/ml) | Source |

|---|---|---|---|

| Trot (260-300 m/min for 10 min) | 109 ± 7 | 172 ± 22 | nih.gov |

| Slow Gallop (390-420 m/min for 5 min) | 121 ± 6 | 210 ± 17 | nih.gov |

| Fast Gallop (700-800 m/min for 2 min) | ~154 (calculated from 352% increase) | 544 ± 93 | nih.gov |

| Sequential Exercise (Trot) | 116 ± 19 (Pre-exercise) | 198 ± 21 | nih.gov |

| Sequential Exercise (Slow Gallop) | 361 ± 51 | ||

| Sequential Exercise (Fast Gallop) | 500 ± 57 |

β-Endorphin Release in Response to Exercise Intensity and Duration

The concentration of circulating β-endorphin in horses increases in direct proportion to the intensity and duration of exercise. nih.govveterinaryworld.org This response is observed in both aerobic and anaerobic activities. nih.gov Studies have demonstrated that as the physical demands of exercise escalate, so does the secretion of β-endorphin. nih.govveterinaryworld.org For instance, research on show jumping horses revealed that competitive sessions, which are of higher intensity than training, induce a more significant increase in plasma β-endorphin levels. nih.govveterinaryworld.org Similarly, treadmill studies have confirmed that exercising horses at a higher percentage of their maximal oxygen consumption (VO2max) results in a greater release of β-endorphin compared to exercise at a lower intensity. nih.govavma.org

The duration of exercise also plays a crucial role, although its effect can be dependent on the type of exercise performed. nih.govveterinaryworld.orgresearchgate.net Prolonged submaximal exercise leads to a sustained increase in β-endorphin concentrations. avma.org In one study, horses exercising at 60% of their VO2max showed a significant rise in β-endorphin levels after just five minutes, which was sustained throughout the 20-minute exercise period. avma.org This indicates that both the initial onset and the continuation of exercise stimulate β-endorphin release.

Critical Thresholds for β-Endorphin Secretion During Exertion

Research indicates the existence of a critical threshold of exercise intensity that must be reached to trigger a significant release of β-endorphin. nih.govnih.gov Studies in horses have identified this threshold to be at or below 60% of their maximal oxygen consumption (VO2max). nih.govnih.govveterinaryworld.orgresearchgate.net Exercise below this intensity may not stimulate a substantial increase in β-endorphin levels, particularly if the duration is short. nih.gov Incremental exercise tests have consistently shown a positive correlation between exercise speed and intensity and the rise in plasma β-endorphin concentrations. nih.govveterinaryworld.orgresearchgate.net

Once this threshold is surpassed, the β-endorphin response becomes more pronounced. For example, exercise at 95% VO2max leads to significantly higher plasma β-endorphin concentrations than exercise at 60% VO2max. nih.gov This suggests a dose-response relationship between exercise intensity and β-endorphin secretion once the critical threshold is met.

Modulation of Fatigue and Exercise Performance

However, the relationship between β-endorphin and performance is complex. While it may help in pushing through physical discomfort, an excessive rise in β-endorphin has also been associated with an impairment of performance and is a factor in modulating the time to fatigue. nih.govveterinaryworld.orgnih.govveterinaryworld.orgresearchgate.net This suggests that while a certain level of β-endorphin may be beneficial, very high concentrations could be indicative of excessive stress that may ultimately limit performance.

Interaction with Metabolic Responses (e.g., Lactic Acid, Catecholamines)

The release of β-endorphin during exercise is closely linked with other metabolic and hormonal responses, notably the increase in lactic acid and catecholamines. nih.govveterinaryworld.orgresearchgate.netproduccioncientificaluz.org During high-intensity, anaerobic exercise, there is a significant accumulation of lactic acid in the muscles and blood. nih.govveterinaryworld.org A positive correlation has been observed between plasma β-endorphin and lactate (B86563) concentrations during competitive events, suggesting that the metabolic stress indicated by lactate accumulation is a potent stimulus for β-endorphin release. nih.govveterinaryworld.orgresearchgate.net It is thought that β-endorphin helps the horse tolerate the discomfort and changes in acid-base balance caused by lactic acid. nih.govnih.govveterinaryworld.orgresearchgate.net

Similarly, β-endorphin release is associated with the activation of the sympathetic-adrenal-medullary system and the subsequent increase in catecholamines (adrenaline and noradrenaline). nih.govveterinaryworld.orgresearchgate.net The rise in catecholamines is dependent on exercise intensity. nih.govveterinaryworld.orgresearchgate.net β-Endorphin is believed to modulate the secretion of catecholamines and modify the excitability of the central nervous system in response to their increase during exercise. researchgate.net

| Metabolic Factor | Interaction with Equine β-Endorphin |

| Lactic Acid | A positive correlation exists between lactate and β-endorphin levels during anaerobic exercise. nih.govveterinaryworld.orgresearchgate.net β-endorphin may help in tolerating the side effects of lactate accumulation. researchgate.net |

| Catecholamines | β-endorphin release is linked to the increased secretion of catecholamines during intense exercise. nih.govveterinaryworld.orgresearchgate.net It is thought to modulate catecholamine secretion and its effects on the central nervous system. researchgate.net |

Influence of Training Status on β-Endorphin Dynamics

A horse's training status significantly influences its β-endorphin response to exercise. nih.govveterinaryworld.orgresearchgate.net Generally, fit or well-trained horses exhibit a different β-endorphin profile compared to their unfit counterparts. As a horse's fitness improves through a training program, the hormonal response to a standardized exercise test tends to diminish. capes.gov.br

In the initial stages of training, a marked increase in plasma β-endorphin can be observed in response to submaximal exercise. capes.gov.br However, as training progresses and fitness increases, the same exercise load may no longer elicit a significant rise in β-endorphin. capes.gov.br Furthermore, with consistent training, the basal (resting) concentrations of plasma β-endorphin may decrease. capes.gov.br This adaptation suggests that a trained horse's body becomes more efficient at handling the stress of exercise, requiring a lower opioid response.

Conversely, some studies suggest that training enhances the β-endorphin response to acute, intense exercise. nih.govveterinaryworld.orgresearchgate.net It has also been noted that horses accustomed to exercise may have lower levels of β-endorphin compared to untrained horses, yet higher concentrations are seen after intense and fast exercise or competition. nih.gov Overtraining, on the other hand, may lead to a reduction in β-endorphin concentrations, potentially altering its beneficial effects and leading to decreased performance. nih.gov

| Training Status | β-Endorphin Response to Exercise |

| Unfit | A standardized exercise test acts as a mild stress, causing a marked increase in plasma β-endorphin. capes.gov.br |

| Fit | The hormonal response to the same standardized exercise diminishes, and basal β-endorphin levels may decrease. capes.gov.br |

| Overtrained | May experience reduced β-endorphin concentrations, potentially leading to decreased performance. nih.gov |

Age-Related Differences in Exercise-Induced β-Endorphin Responses

Age is another factor that can alter the β-endorphin response to exercise in horses. nih.govveterinaryworld.orgresearchgate.net Research comparing horses of different age groups has revealed that post-exercise β-endorphin levels can vary. One study found that young horses exhibited higher post-exercise levels of β-endorphins compared to older horses, which aligns with the general observation that levels of this peptide may decrease with age. nih.gov

Another study that examined young, middle-aged, and old mares found that after a period of training, the β-endorphin response to an acute graded exercise test was higher in young and old mares compared to middle-aged mares. researchgate.net Specifically, at 5 minutes post-exercise, the rise in β-endorphin was more significant in the youngest and oldest groups. researchgate.net This suggests a non-linear relationship between age and the exercise-induced β-endorphin response, with both young and geriatric horses potentially having a more pronounced response compared to their middle-aged counterparts after a training period. The time to reach peak β-endorphin concentration after exercise can also differ depending on the age of the horse. nih.govveterinaryworld.orgresearchgate.net

Reproductive Physiology

Endogenous opioids, including β-endorphin, are involved in the complex regulation of reproductive processes in the mare. agriculturejournals.cz These peptides can influence reproductive behavior and the hormonal cascades that govern the estrous cycle and pregnancy. produccioncientificaluz.org The primary mechanism of action is thought to be through the modulation of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion. nih.gov

In general, β-endorphin is considered to have an inhibitory effect on the reproductive axis. nih.gov By suppressing the release of GnRH from the hypothalamus, β-endorphin can subsequently reduce the secretion of LH from the pituitary gland. nih.gov This can have downstream effects on follicular development, ovulation, and the maintenance of the corpus luteum.

The activation of the β-endorphin system, often triggered by stress, can lead to the suppression of reproductive functions. nih.gov This is a biological mechanism to ensure that reproduction is favored during times of low stress and favorable environmental conditions. While research specifically on the role of β-endorphin in equine reproduction is not as extensive as in other areas, the general principles of opioid-mediated reproductive modulation are believed to apply. agriculturejournals.czcu.edu.eg

Endogenous Opioid Involvement in Reproductive Processes

Endogenous opioids, including β-endorphin, play a complex and significant role in regulating reproductive functions in horses. agriculturejournals.czagriculturejournals.cz These peptides are involved in the modulation of sexual behavior, the cyclicality of the estrous cycle in mares, and testicular function in stallions. agriculturejournals.czproduccioncientificaluz.org The opioid system exerts its influence by affecting the hypothalamic-pituitary-gonadal (HPG) axis, primarily by modulating the release of Gonadotropin-Releasing Hormone (GnRH). cabidigitallibrary.orgsemanticscholar.org This, in turn, influences the secretion of gonadotropins, which are essential for follicular development, ovulation, and steroidogenesis. semanticscholar.orgivis.org In stallions, β-endorphin is also present in the testes and may play a role in regulating testicular cell function. agriculturejournals.cznih.gov

Influence on Gonadotrophin Release in Mares

In mares, β-endorphin exerts a significant inhibitory effect on the release of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). agriculturejournals.cz This inhibition is particularly pronounced during the luteal phase of the estrous cycle and during seasonal anestrus. agriculturejournals.cznih.gov The primary mechanism is the suppression of GnRH secretion from the hypothalamus. cabidigitallibrary.orgsemanticscholar.org

Research using opioid receptor blockers like naloxone has demonstrated that endogenous opioids tonically inhibit gonadotropin secretion. agriculturejournals.cznih.gov Administration of naloxone during the luteal phase leads to an increase in both FSH and LH levels. agriculturejournals.cz This suggests that endogenous opioids, potentially influenced by progesterone, contribute to the suppression of gonadotropin release during this phase. agriculturejournals.cz Similarly, during the non-breeding season (anestrus), the inhibitory tone of opioids on GnRH and subsequent gonadotropin release is higher, contributing to the cessation of reproductive cycles. nih.gov Mares that continue to cycle during winter exhibit a lack of this seasonal increase in opioid inhibition. nih.gov

Table 1: Effect of Opioid Antagonism on Gonadotropin Release in Mares

| Reproductive State | Treatment | Effect on FSH Release | Effect on LH Release | Reference |

|---|---|---|---|---|

| Luteal Phase | Naloxone (Opioid Antagonist) | Increase | Increase | agriculturejournals.cz |

| Seasonal Anestrus | Naloxone (Opioid Antagonist) | Increase (at higher doses) | No significant increase | nih.gov |

| Breeding Season | Naloxone (Opioid Antagonist) | Lower response compared to non-breeding season cycling mares | nih.gov |

Potential Role in Sperm Function

While research in equines is less extensive than in other species, evidence suggests β-endorphin may have a role in stallion sperm function. Immunoreactive β-endorphin has been detected in the stallion's genital tract, including the testis and epididymis. nih.gov However, unlike some other mammals, the gene for its precursor, Proopiomelanocortin (POMC), does not appear to be expressed in the stallion testis, suggesting that the peptide is not produced locally but may arrive via circulation. nih.gov

One proposed role for β-endorphin, secreted by Leydig cells in the testes, is the suppression of Sertoli cell activity. agriculturejournals.cz Furthermore, the presence of β-endorphin in the genital tract could be related to sperm motility. nih.gov In other species, endogenous opioids are involved in the complex signaling pathways that regulate sperm capacitation and the acrosome reaction, processes essential for fertilization. csic.es While β-endorphin immunoreactivity has been found in spermatozoa, its precise function in equine sperm physiology remains an area for further investigation. csic.es

β-Endorphin Dynamics During Equine Pregnancy and Parturition

During pregnancy in mares, circulating concentrations of β-endorphin undergo dynamic changes. Studies have shown that plasma β-endorphin levels can fluctuate throughout gestation. cabidigitallibrary.org One study observed average concentrations of 28.10 pg/mL at the first month of gestation and 90.02 pg/mL at the sixth month, although no statistically significant changes were noted across the entire pregnancy in that particular study. cabidigitallibrary.org Another study noted that a rise in plasma β-endorphin, similar to that seen in other species, occurs during pregnancy. agriculturejournals.cz

The feto-placental unit is a key contributor to the hormonal milieu of pregnancy. mdpi.com While direct equine-specific data on β-endorphin's role during birth is limited, in other animals, its release during labor may be induced by factors like prostaglandin (B15479496) F2-alpha. agriculturejournals.cz The increased secretion of β-endorphin during pregnancy is thought to help the fetus adapt to extrauterine life. agriculturejournals.cz

Table 2: Example of Monthly Circulating β-Endorphin Levels in Pregnant Mares

| Month of Gestation | Average β-Endorphin Concentration (pg/mL) | Reference |

|---|---|---|

| 1 | 28.10 | cabidigitallibrary.org |

| 6 | 90.02 | cabidigitallibrary.org |

Immunomodulation

β-Endorphin is recognized as an important immunomodulator, capable of influencing the function of the immune system in horses. agriculturejournals.czagriculturejournals.czresearchgate.net It forms a crucial link between the central nervous system and the immune response, particularly during periods of stress. agriculturejournals.czresearchgate.net

β-Endorphin Effects on Immune Cell Function

The interaction between β-endorphin and the immune system is complex, with data on horses being somewhat limited but indicative of significant effects. agriculturejournals.cz Research suggests that β-endorphin can influence the activity of various immune cells, including lymphocytes. researchgate.netresearchgate.net

Studies have shown a negative correlation between plasma β-endorphin levels and lymphocyte proliferation under certain conditions, suggesting an immunosuppressive role. researchgate.net For instance, after blindfolding, which was considered a stressor, horses showed a decrease in lymphocyte proliferation. researchgate.net However, the relationship is not always inhibitory. In other species, β-endorphin has been shown to increase the proliferation of spleen-derived lymphocytes and cytotoxic T lymphocytes, though this effect may not be mediated by classical opioid receptors. mdpi.com Age can also be a factor, with one study noting that older horses had a reduced number of lymphocytes compared to younger horses, and that both age and training altered immune responses to exercise. researchgate.net

Table 3: Observed Effects of β-Endorphin on Equine Lymphocyte Proliferation

| Condition/Stimulus | β-Endorphin Level Change | Lymphocyte Proliferation Response | Reference |

|---|---|---|---|

| Baseline (Individual Variation) | Variable | Negative correlation with β-endorphin | researchgate.net |

| Blindfolding (2 hours) | Decrease | Decrease | researchgate.net |

| Acute Exercise | Increase | Altered by age and training status | researchgate.net |

Regulation of Inflammatory Processes and Cytokine Secretion

β-Endorphin plays a role in regulating inflammation and the secretion of cytokines, which are signaling molecules that mediate inflammatory responses. agriculturejournals.cznih.gov Generally, β-endorphin appears to have anti-inflammatory effects, potentially by suppressing the secretion of pro-inflammatory cytokines. agriculturejournals.cznih.gov This action may counteract the effects of cortisol during stress responses. agriculturejournals.czresearchgate.net

The mechanism often involves the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Stress triggers the release of both ACTH and β-endorphin. nih.govveterinaryworld.org The subsequent release of cortisol has complex, often suppressive, effects on inflammation. nih.gov β-Endorphin may contribute to this regulation directly. For example, studies in mice have shown that macrophages from β-endorphin-deficient animals secrete significantly more of the pro-inflammatory cytokine Interleukin-6 (IL-6) after stimulation. agriculturejournals.cz In vitro studies also show that β-endorphin can decrease the production of pro-inflammatory cytokines like IL-2 and IFN-γ, while increasing anti-inflammatory cytokines like IL-4. nih.gov This suggests that β-endorphin helps to balance the immune system and control the extent of the inflammatory response. agriculturejournals.cznih.gov

Receptor-Mediated and Non-Receptor Mediated Immune Responses

β-Endorphin exerts a complex, modulatory influence on the equine immune system through both receptor-dependent and independent pathways. The interaction of β-endorphin with immune cells can lead to varied outcomes, including both suppression and enhancement of immune functions.

Receptor-Mediated Effects: Specific, high-affinity receptors for β-endorphin have been identified on equine lymphocytes. lsu.edu These receptors, which appear to be a mu/delta receptor complex, allow for direct communication between the neuroendocrine and immune systems. lsu.edu Binding of β-endorphin to these receptors can trigger a cascade of intracellular events that modulate lymphocyte activity. For instance, β-endorphin has been shown to suppress the proliferative response of equine lymphocytes to mitogens through these receptor interactions. lsu.edu This suggests a mechanism by which stress, which elevates β-endorphin levels, can lead to immunosuppression. lsu.edulsu.edu The immunomodulatory effects of opioids are further highlighted by the fact that many inflammatory cells are capable of producing endogenous opioid peptides themselves, which is significant in the process of inflammatory reactions. agriculturejournals.cz

Some immune effects are reversible with opioid antagonists like naloxone, confirming the involvement of opioid receptors. agriculturejournals.cznih.gov For example, while β-endorphin can increase the proliferation of cytotoxic T lymphocytes, this effect can be partially blocked by opiate antagonists, indicating an interface with opioid receptors. nih.gov

Non-Receptor Mediated Effects: In some instances, β-endorphin's influence on the immune system does not appear to involve classical opioid receptors. Research has shown that β-endorphin can induce a proliferative effect on certain immune cells that is not countered or enhanced by naloxone. nih.gov This indicates a mechanism of action independent of opioid receptor binding. nih.gov These non-receptor-mediated pathways contribute to the multifaceted role of β-endorphin in immune regulation, although the precise mechanisms are still under investigation.

Interplay with Stress-Induced Immunological Changes

The release of β-endorphin is a key component of the horse's physiological response to stress. produccioncientificaluz.orgresearchgate.net This opioid peptide is released from the pituitary gland, particularly during the initial phases of a stress reaction, in concert with other stress hormones like adrenocorticotropic hormone (ACTH) and cortisol. agriculturejournals.czresearchgate.net It is believed that β-endorphin helps to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, potentially mitigating some of the negative consequences of prolonged cortisol elevation on the organism. agriculturejournals.czresearchgate.net